Methyl difluoro(3-methoxyphenyl)acetate
Description
Significance of Fluoroalkylated Compounds in Advanced Organic Synthesis
The introduction of fluorine atoms into organic molecules, a process known as fluorination, has become a powerful strategy in medicinal chemistry and materials science. researchgate.netchemxyne.com Fluoroalkylated compounds, which contain one or more fluorine atoms, often exhibit dramatically altered physical, chemical, and biological properties compared to their non-fluorinated counterparts. acs.org
One of the key advantages of incorporating fluorine is the enhancement of metabolic stability. chemxyne.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes in the body. This increased stability can lead to a longer biological half-life for drug candidates, improving their therapeutic efficacy. nih.gov Furthermore, the presence of fluorine can influence the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov By strategically placing fluorine atoms, chemists can fine-tune the lipophilicity to optimize a drug's ability to cross cell membranes and reach its target. nih.gov
Contextualization of Arylfluoroacetates as Synthetic Intermediates
Arylfluoroacetates, a class of compounds that includes Methyl difluoro(3-methoxyphenyl)acetate, are valuable synthetic intermediates in organic chemistry. These molecules serve as versatile building blocks for the construction of more complex fluorinated molecules. Their utility stems from the presence of both an aromatic ring and a fluorinated acetate (B1210297) group, which provide multiple reactive sites for further chemical transformations.
The ester functionality in arylfluoroacetates can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for a variety of coupling reactions. The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups. Furthermore, the alpha-carbon to the ester group can be deprotonated to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions.
The development of efficient methods for the synthesis of arylfluoroacetates is an active area of research. These methods often involve the use of specialized fluorinating reagents to introduce the fluorine atoms onto the acetate moiety. The resulting arylfluoroacetates can then be used in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.
Research Landscape for this compound and Structurally Related Analogs
While specific research exclusively focused on this compound is still emerging, the broader research landscape for structurally related analogs is quite active. Scientists are exploring the synthesis and application of a variety of compounds that share the core structural features of an aryl ring bearing a difluoroacetate (B1230586) group.
For instance, research into related compounds like methyl difluoroacetate has explored its use in electrolytes for lithium-ion batteries, highlighting the diverse potential applications of such molecules beyond the life sciences. sigmaaldrich.com The synthesis of various fluorinated phenylacetic acid derivatives is also a subject of interest, with numerous analogs being prepared as potential intermediates for new chemical entities. appchemical.com
The electronic properties of difluoro(methoxy)methyl-substituted aromatic compounds have been studied, providing insights into how the difluoromethyl group influences the reactivity and properties of the aromatic ring. researchgate.net This fundamental research is crucial for designing new molecules with tailored electronic characteristics. The synthesis of compounds containing a 3-methoxyphenyl (B12655295) group is also a well-established area of organic synthesis, with this moiety appearing in a variety of biologically active molecules. mdpi.com
The table below provides a summary of key information for this compound and some of its structurally related analogs.
| Compound Name | Molecular Formula | Key Research Area |
| This compound | C10H10F2O3 | Emerging synthetic intermediate |
| Methyl difluoroacetate | C3H4F2O2 | Electrolyte component for batteries sigmaaldrich.com |
| 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | Synthetic building block bldpharm.com |
| Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | C9H9FO3 | Intermediate in organic synthesis appchemical.com |
| Methyl 4-methoxyphenylacetate | C10H12O3 | Chemical intermediate |
The ongoing research into these and other related analogs is paving the way for a deeper understanding of the potential of this compound as a valuable tool in modern organic synthesis. As synthetic methodologies improve and the unique properties of fluoroalkylated compounds are further explored, it is likely that this compound will find increasing application in the development of new materials and therapeutics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-3-4-7(6-8)10(11,12)9(13)15-2/h3-6H,1-2H3 |
InChI Key |
QNTPYHXAVZOVCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)OC)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Difluoro 3 Methoxyphenyl Acetate and Its Precursors
Strategies for Constructing the Difluoro(methoxyphenyl)acetyl Moiety
The introduction of the gem-difluoro group ortho to the methoxy-substituted phenyl ring is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this transformation, leveraging different sources of fluorine and catalytic systems.
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be employed for the difluoromethylation of various substrates. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) has been identified as an efficient source of difluorocarbene under specific high-concentration, high-temperature conditions. researchgate.netnih.govacs.org The reaction proceeds through the thermal decomposition of MDFA to generate difluorocarbene, which can then react with a suitable nucleophile.
While a direct documented synthesis of methyl difluoro(3-methoxyphenyl)acetate using this method has not been extensively reported, the reactivity of difluorocarbene suggests a plausible pathway. The reaction would likely involve the generation of difluorocarbene from MDFA, which would then insert into the C-H bond of a precursor like methyl (3-methoxyphenyl)acetate. However, such C-H insertion reactions with difluorocarbene can be challenging and may require specific catalytic systems to achieve desired selectivity and yield. cas.cnrsc.org
Alternative difluorocarbene precursors, such as difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻), have also been utilized for the difluoromethylation of activated X-H bonds (where X can be N, O, or S) without the need for a base or other additives. rsc.org
Table 1: Reactivity of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) as a Difluorocarbene Source
| Reactant | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| n-Butyl acrylate | 2 equiv. MDFA, high concentration, high temperature | Difluorocyclopropane | 76% | researchgate.netacs.org |
| Aldehydes/Ketones | KI, Ph₃P, MDFA | 1,1-Difluoroalkenes | Good | researchgate.net |
| 1-Aryl-4-iodo-1,2,3-triazoles | CuI, TBAI, MDFA | 1-Aryl-4-trifluoromethyl-1,2,3-triazoles | Broad functional group tolerance | researchgate.net |
A classical approach to introduce fluorine atoms into a molecule is through halogenation followed by a halogen exchange (halex) reaction. This strategy would involve the initial α,α-dihalogenation of a precursor such as methyl (3-methoxyphenyl)acetate, followed by fluorination.
The direct α-halogenation of aryl ketones is a common method to produce α-haloketones. wikipedia.org A similar strategy could be envisioned for the corresponding esters. For instance, the α-position of methyl (3-methoxyphenyl)acetate could be di-brominated using a suitable brominating agent under radical or base-catalyzed conditions.
Subsequently, the resulting methyl dibromo(3-methoxyphenyl)acetate would be subjected to a fluorination reaction. A common method for such transformations is the Swarts reaction, which employs a metallic fluoride (B91410) like AgF, Hg₂F₂, CoF₃, or SbF₃ to replace the bromine atoms with fluorine. acs.org The efficiency of this step would depend on the reactivity of the dibromo-ester and the choice of the fluorinating agent.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds and have been successfully applied to the synthesis of fluorinated compounds. nih.govnih.govacs.orgmit.edu Two prominent strategies, the Suzuki-Miyaura coupling and the Negishi coupling, are particularly relevant for the synthesis of this compound.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.govbeilstein-journals.orgyoutube.comwisc.edu For the synthesis of the target molecule, this could involve the coupling of 3-methoxyphenylboronic acid with a suitable difluoroacetic acid derivative, such as methyl bromodifluoroacetate. The reaction is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate. A copper-catalyzed cross-coupling of aryl boronic acids with ethyl bromofluoroacetate has also been reported for the synthesis of ¹⁸F-difluoromethylarenes, highlighting the utility of this approach. nih.govrsc.org
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. nih.gov In this context, a 3-methoxyphenylzinc halide could be reacted with methyl bromodifluoroacetate. A palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides has been described, offering a direct route to C(sp²)-CF₂ bond formation under mild conditions without the need for pre-preparation of the organozinc reagent. nih.gov
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Difluoroacetates
| Coupling Partners | Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Arylboronic acid + Ethyl bromodifluoroacetate | Pd Catalyst / Base | Suzuki-Miyaura | Ethyl aryldifluoroacetate | libretexts.orgnih.gov |
| Aryl bromide + Ethyl bromodifluoroacetate | Pd(OAc)₂ / Ligand | Negishi | Ethyl aryldifluoroacetate | nih.gov |
| Aryl triflate + Ethyl bromodifluoroacetate | Pd Catalyst | Negishi | Ethyl aryldifluoroacetate | nih.gov |
| Styrene + Ethyl bromodifluoroacetate | PdCl₂ / Xantphos | Difluoroalkylative Carbonylation | Difluoropentanedioate | nih.gov |
Esterification Protocols for Difluoro(3-methoxyphenyl)acetic Acid Derivatives
Once the difluoro(3-methoxyphenyl)acetic acid is obtained, the final step is its conversion to the corresponding methyl ester. Several standard esterification methods can be employed for this purpose.
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. cerritos.eduorganic-chemistry.orgbyjus.comathabascau.camasterorganicchemistry.com In this case, difluoro(3-methoxyphenyl)acetic acid would be refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reversible reaction is typically driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com
The Steglich esterification offers a milder alternative, which is particularly useful for substrates that are sensitive to strong acidic conditions. wikipedia.orgsynarchive.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This method employs a coupling agent, typically a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature and is known for its high yields and tolerance of various functional groups. organic-chemistry.org
Chemo-Enzymatic and Asymmetric Synthesis Routes for Chiral Analogs
The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Chemo-enzymatic and asymmetric synthesis strategies provide pathways to access such chiral compounds.
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. mdpi.comresearchgate.netresearchgate.netalmacgroup.comyoutube.com In the context of the target molecule, a racemic mixture of this compound could be subjected to hydrolysis catalyzed by a lipase. Lipases often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. almacgroup.com The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. Alternatively, the racemic difluoro(3-methoxyphenyl)acetic acid could be resolved via lipase-catalyzed esterification.
Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. While specific asymmetric syntheses for this compound are not widely reported, general strategies for the asymmetric synthesis of α,α-difluoromethylated compounds can be considered. These include the use of chiral catalysts in difluoromethylation reactions or the application of chiral auxiliaries to guide the stereochemical outcome of a reaction. researchgate.netnih.govnih.govresearchgate.netmdpi.com For instance, a copper-catalyzed asymmetric difluoromethylation using a difluorocarbene generated in situ has been reported for the synthesis of chiral α-difluorinated amino acids. nih.gov
Optimization of Reaction Conditions for Scalable Synthesis
For the practical application of this compound, the development of a scalable and efficient synthesis is crucial. Optimization of reaction conditions plays a key role in achieving high yields, purity, and cost-effectiveness on a larger scale.
In palladium-catalyzed cross-coupling reactions , key parameters to optimize include the choice of the palladium precursor and ligand, the base, the solvent, and the reaction temperature. The use of bulky biarylphosphine ligands, such as BrettPhos, has been shown to be crucial for the efficiency of certain palladium-catalyzed C-H difluoroalkylation reactions. nih.govmit.edu Catalyst loading is another critical factor; minimizing the amount of the expensive palladium catalyst is essential for a cost-effective process.
For difluoromethylation reactions using difluorocarbene sources, the concentration of the reagents and the reaction temperature are critical parameters that influence the generation and reactivity of the difluorocarbene. researchgate.netacs.org Careful control of these conditions is necessary to maximize the yield of the desired product and minimize the formation of byproducts.
Chemical Reactivity and Transformational Chemistry of Methyl Difluoro 3 Methoxyphenyl Acetate
Nucleophilic and Electrophilic Reactions of the Difluoroacetate (B1230586) Ester Group
The reactivity of the difluoroacetate ester group is heavily influenced by the presence of two electron-withdrawing fluorine atoms on the α-carbon. This electronic feature enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. This is the primary mode of reactivity for this functional group, leading to classic ester transformations such as hydrolysis and transesterification, which are discussed in detail in section 3.3.
Conversely, the α-carbon is electronically poor due to the inductive effects of the adjacent fluorine atoms and the ester functionality. Consequently, it is not susceptible to attack by electrophiles. However, the α-position could potentially undergo nucleophilic substitution if a suitable leaving group were present. For instance, related α-bromo benzylacetates have been shown to undergo nucleophilic fluorine-for-bromine exchange, indicating that the benzylic position can be a site for SN1 or SN2 type reactions under appropriate conditions. nih.gov
The carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base, undergoing protonation under acidic conditions. This activation is a key step in acid-catalyzed reactions of the ester, such as hydrolysis and transesterification. masterorganicchemistry.com
Electrophilic Aromatic Substitution Reactions on the 3-Methoxyphenyl (B12655295) Ring
Electrophilic aromatic substitution (EAS) on the 3-methoxyphenyl ring of the title compound is governed by the competing directing effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the difluoro(methoxycarbonyl)methyl group (-CF₂COOCH₃). masterorganicchemistry.combyjus.com
The methoxy group is a powerful activating substituent. masterorganicchemistry.comquora.com Despite the high electronegativity of the oxygen atom, its ability to donate a lone pair of electrons into the aromatic ring via the mesomeric (resonance) effect is dominant. wikipedia.org This donation significantly increases the electron density of the ring, particularly at the positions ortho and para to the methoxy group, making the molecule more nucleophilic and accelerating the rate of EAS compared to benzene (B151609). wikipedia.orgquora.com
In contrast, the -CF₂COOCH₃ group is strongly deactivating. The two fluorine atoms and the carbonyl group exert a powerful negative inductive effect (-I), withdrawing electron density from the aromatic ring and making it less reactive towards electrophiles. masterorganicchemistry.com Such deactivating groups typically direct incoming electrophiles to the meta position relative to themselves. libretexts.org
| Position | Substituent | Electronic Effect | Classification | Directing Influence |
|---|---|---|---|---|
| C1 | -CF₂COOCH₃ | -I (strong), -M (weak) | Deactivating | Meta (to C5) |
| C3 | -OCH₃ | -I (moderate), +M (strong) | Activating | Ortho, Para (to C2, C4, C6) |
Hydrolytic and Transesterification Pathways of the Methyl Ester
The methyl ester group of Methyl difluoro(3-methoxyphenyl)acetate can be readily converted to other esters or hydrolyzed to the corresponding carboxylic acid through nucleophilic acyl substitution. These reactions can be catalyzed by either acid or base. masterorganicchemistry.com
Hydrolysis:
Base-catalyzed hydrolysis (saponification) proceeds via an irreversible, two-step addition-elimination mechanism. masterorganicchemistry.com A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group to yield the carboxylate salt, which is protonated upon acidic workup to give the final carboxylic acid.
Acid-catalyzed hydrolysis is a reversible process. masterorganicchemistry.com The reaction is initiated by protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl, and after a series of proton transfers, a molecule of methanol (B129727) is eliminated to yield the carboxylic acid.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol (R'-OH), typically in large excess to drive the equilibrium. masterorganicchemistry.comorganic-chemistry.org
Base-catalyzed transesterification occurs when an alkoxide (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon and subsequently displacing the methoxide (CH₃O⁻) ion. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com
The presence of the two α-fluorine atoms significantly accelerates the rates of both hydrolysis and transesterification. nih.gov The strong inductive electron withdrawal by the fluorine atoms makes the carbonyl carbon more electron-deficient and thus a better target for nucleophiles. nih.govacs.org Studies on similar fluorinated esters have shown a dramatic increase in hydrolysis rates with increasing fluorination. nih.gov
| Ester Type | Relative Hydrolysis Rate (approx.) | Influencing Factor |
|---|---|---|
| Standard Ethyl Ester | 1x | Baseline |
| Monofluoroacetate | ~10-20x | Inductive effect of one fluorine atom |
| Difluoroacetate | Significantly >20x | Strong inductive effect of two fluorine atoms |
Note: The data presented is illustrative, based on the principle that α-halogenation increases ester lability. nih.gov
Radical Reactions and Cascade Cyclizations Involving Difluoroarylmethyl Radicals
The difluoroacetate moiety can serve as a precursor for the generation of a difluoroarylmethyl radical, a highly reactive intermediate for constructing complex molecules. A prominent pathway to this radical involves a photoredox-catalyzed decarboxylation. acs.org This process would first require the hydrolysis of this compound to its corresponding carboxylic acid, α,α-difluoro-(3-methoxyphenyl)acetic acid.
Under visible light irradiation and in the presence of a suitable photocatalyst, the resulting carboxylic acid can undergo a single-electron transfer (SET) followed by decarboxylation to generate the target 3-methoxyphenyldifluoromethyl radical (ArCF₂•). acs.orgresearchgate.net
Once formed, this radical is a versatile intermediate for various transformations:
Atom Transfer Radical Addition (ATRA): The ArCF₂• radical can add across alkenes and alkynes. For instance, related carbomethoxydifluoromethyl radicals, generated from reagents like methyl fluorosulfonyldifluoroacetate, readily add to unsaturated systems. nih.govfigshare.com
Cascade Cyclizations: If the substrate contains a suitably positioned radical acceptor, such as an alkene or alkyne, the initially formed radical can trigger an intramolecular cyclization. This can initiate a cascade of reactions, where successive cyclizations or rearrangements occur, rapidly building molecular complexity. researchgate.netnih.gov For example, if the 3-methoxyphenyldifluoromethyl radical were generated from a precursor tethered to an unsaturated chain, it could initiate a cyclization to form new ring systems, a powerful strategy in the synthesis of natural products and other complex targets. nih.gov
Catalytic Conversions and Functional Group Transformations
The functional groups within this compound allow for a variety of catalytic and stoichiometric transformations beyond those already discussed.
Transformations of the Ester Group: The methyl ester is a versatile handle for further functionalization.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2,2-difluoro-2-(3-methoxyphenyl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). organic-synthesis.com
Amidation: Reaction with amines can convert the ester into the corresponding amide. This transformation can be performed directly or by first converting the ester to the more reactive acyl chloride. organic-synthesis.com
Catalytic Transesterification: As mentioned in section 3.3, various heterogeneous and homogeneous catalysts, including acid resins like Amberlyst-15, N-heterocyclic carbenes, or zinc clusters, can facilitate the conversion to other esters under mild conditions. organic-chemistry.orgresearchgate.net
Transformations Involving the C-F Bonds: While C-F bonds are generally strong, the difluoroacetate moiety can participate in more advanced catalytic processes.
Cross-Coupling Reactions: Although challenging, catalytic systems have been developed for the cross-coupling of related fluorinated compounds. For example, copper-catalyzed methods have been used for the arylation of bromo-difluoro-acetamides with aryl boronic acids. nih.govresearchgate.net While the target molecule lacks a bromine, this suggests that under specific catalytic conditions, the C-CF₂ unit could potentially be engaged in the formation of new carbon-carbon bonds.
Difluorocarbene Generation: Certain highly functionalized difluoroacetates, such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, can act as precursors to difluorocarbene (:CF₂) under thermal conditions. researchgate.net This highly reactive species can then participate in cyclopropanation reactions with alkenes. While generating a carbene from this compound would be difficult, it represents a potential, albeit challenging, transformation pathway.
Mechanistic Investigations of Reactions Involving Methyl Difluoro 3 Methoxyphenyl Acetate
Elucidation of Reaction Mechanisms via Radical Trapping Experiments
To determine whether a reaction proceeds through a radical pathway, radical trapping experiments are a crucial diagnostic tool. These experiments introduce a stable radical species, known as a radical trap, into the reaction mixture. If the reaction rate is significantly diminished or the reaction is completely inhibited, it provides strong evidence for the involvement of radical intermediates. Furthermore, the formation of a new compound resulting from the trapping of the reactive radical intermediate by the radical trap serves as definitive proof of a radical mechanism.
A commonly employed radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, abbreviated as TEMPO. researchgate.netwhiterose.ac.uk It is a stable nitroxide radical that is highly effective at scavenging reactive carbon-centered radicals. In the context of reactions involving difluoroacetyl moieties, the addition of TEMPO to the reaction mixture can lead to the formation of a TEMPO-adduct, which can be detected and characterized, thereby confirming the transient existence of a difluoromethyl radical.
For instance, in photocatalytic difluoromethylation reactions of heteroaromatic compounds, the introduction of TEMPO has been shown to completely suppress the formation of the desired product. mdpi.comresearchgate.net This observation strongly suggests that the reaction proceeds via a radical mechanism. Similarly, in the difluoromethylation of quinoxalin-2(1H)-ones, the use of radical scavengers like TEMPO prevented the formation of the difluoromethylated product, pointing towards a radical-mediated pathway. mdpi.com
While specific radical trapping experiments on reactions of Methyl difluoro(3-methoxyphenyl)acetate are not extensively documented in the reviewed literature, the behavior of analogous difluoromethyl compounds in the presence of radical traps provides a strong inferential basis for its potential reaction mechanisms. Should a reaction involving this compound be suspected of proceeding through a radical pathway, the use of TEMPO would be the standard method for experimental verification. The expected outcome would be the suppression of the primary reaction and the formation of a new adduct, Methyl (3-methoxyphenyl)difluoro(2,2,6,6-tetramethylpiperidin-1-yloxy)acetate.
Table 1: Representative Radical Trapping Experiments in Difluoromethylation Reactions
| Reaction | Radical Trap | Observation | Reference |
|---|---|---|---|
| Photocatalytic difluoromethylation of coumarins | TEMPO | No desired product formed | mdpi.com |
| Difluoromethylation of quinoxalin-2(1H)-ones | TEMPO, BHT, 1,1-diphenylethylene | No difluoromethylation observed | mdpi.com |
| Ir(III)-photocatalytic difluoromethylation of heteroarenes | 2,6-di-tert-butyl-4-methylphenol | Radical species effectively trapped | mdpi.com |
Kinetic Studies and Activation Energy Profiling of Synthetic Transformations
Kinetic studies are essential for quantitatively understanding reaction rates and for elucidating the energetic landscape of a reaction pathway. By measuring the rate of a reaction under various conditions, one can determine the reaction order with respect to each reactant and calculate the activation energy (Ea), which is the minimum energy required for the reaction to occur. This information is crucial for optimizing reaction conditions and for gaining deeper insight into the transition state of the rate-determining step.
For reactions involving aryl difluoroacetates, kinetic studies can reveal the influence of electronic and steric factors on the reaction rate. For example, in nucleophilic substitution reactions of O-aryl thionobenzoates, a related class of compounds, kinetic studies have shown that the reaction can proceed through a stepwise mechanism with a change in the rate-determining step depending on the nature of the leaving group. nih.gov
The activation energy can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T, known as an Arrhenius plot, yields a straight line with a slope of -Ea/R.
Computational chemistry provides a powerful tool for profiling the activation energy of a reaction. mdpi.com Density Functional Theory (DFT) calculations can be used to model the reaction pathway, identify transition states, and calculate their energies relative to the reactants and products. nih.govresearchgate.net This allows for the construction of a detailed energy profile of the reaction, providing theoretical insights that complement experimental kinetic data. For instance, in a computational study of the reaction between quinazoline-3-oxide and methyl 3-methoxyacrylate, DFT calculations were used to determine the activation energies for different reaction pathways, explaining the observed selectivity. nih.gov
Table 2: Hypothetical Kinetic Data for a Reaction of an Aryl Difluoroacetate (B1230586)
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | ln(k) | 1/T (K⁻¹) |
|---|---|---|---|
| 298 | 0.05 | -3.00 | 0.00336 |
| 308 | 0.12 | -2.12 | 0.00325 |
| 318 | 0.27 | -1.31 | 0.00314 |
This table is illustrative and does not represent experimental data for this compound.
Influence of Aromatic Substituents (Methoxy and Fluoro Groups) on Reaction Pathways and Selectivity
The substituents on the aromatic ring of this compound, namely the methoxy (B1213986) (-OCH3) and fluoro (-F) groups, play a significant role in dictating the reactivity and selectivity of its chemical transformations. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, influence the electron density of the aromatic ring and the stability of any charged intermediates or transition states.
The influence of such substituents can be quantitatively assessed using Hammett plots, which correlate the reaction rates of a series of substituted aromatic compounds with the Hammett substituent constant (σ). The slope of the Hammett plot (ρ) provides information about the nature of the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating substituents accelerate the reaction, indicating the development of positive charge.
For example, a Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones with para-substituted aryl moieties has been calculated using DFT methods. researchgate.net While not directly on the target molecule, this illustrates the methodology. In nucleophilic aromatic substitution reactions, the presence of electron-withdrawing groups on the aromatic ring generally accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. Therefore, the two fluorine atoms in this compound are expected to activate the molecule towards such reactions.
The interplay between the methoxy and fluoro groups can also affect the regioselectivity of reactions such as electrophilic aromatic substitution. The methoxy group is an ortho, para-director, while the difluoroacetate group is a meta-director. The final outcome of such a reaction would depend on the relative activating/deactivating strengths of these groups and the reaction conditions.
Table 3: Hammett Substituent Constants for Methoxy and Fluoro Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -OCH₃ | +0.12 | -0.27 | Electron-donating (resonance) > Electron-withdrawing (induction) |
Spectroscopic Characterization and Advanced Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methyl difluoro(3-methoxyphenyl)acetate, providing unparalleled insight into the molecule's carbon-hydrogen framework and the unique environment of the fluorine atoms.
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly crucial for characterizing the difluoroacetyl group. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR studies. wikipedia.orgbiophysics.org In the ¹⁹F NMR spectrum of related difluoro compounds, the two fluorine atoms of the CF₂ group typically appear as a singlet, indicating their chemical equivalence. For instance, in a series of analogous difluoroacetamides, the ¹⁹F NMR signal for the CF₂ group consistently appears as a singlet around -111.5 to -112.8 ppm in deuterated chloroform (B151607) (CDCl₃). rsc.org This narrow range of chemical shifts is characteristic of the electronic environment of the difluoromethyl group attached to an aromatic system. The significant chemical shift dispersion in ¹⁹F NMR, which can span over 800 ppm, allows for clear resolution of fluorine signals, even in complex molecules. wikipedia.org
Table 1: Representative ¹⁹F NMR Data for Analogs of this compound
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Analog 1 | CDCl₃ | -112.2 (s, 2F) |
| Analog 2 | CDCl₃ | -111.5 (s, 2F) |
| Analog 3 | CDCl₃ | -112.8 (s, 2F) |
| Analog 4 | CDCl₃ | -112.5 (s, 2F) |
| Analog 5 | CDCl₃ | -112.4 (s, 2F) |
| Analog 6 | CDCl₃ | -111.9 (s, 2F) |
Data sourced from a study on related difluoro-N-methyl-N-(4-methoxyphenyl)acetamide derivatives. rsc.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide comprehensive information about the hydrocarbon framework of the molecule, including the aromatic ring and the methyl ester group.
In the ¹H NMR spectrum, the protons of the 3-methoxyphenyl (B12655295) group would exhibit characteristic signals in the aromatic region (typically δ 6.5-8.0 ppm). The splitting patterns of these signals provide information about the substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group (OCH₃) protons would appear as a sharp singlet, typically around δ 3.8 ppm, while the methyl ester (COOCH₃) protons would also present as a singlet, likely in a similar region.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the ester group is expected to resonate at a downfield chemical shift, typically in the range of δ 160-175 ppm, often appearing as a triplet due to coupling with the adjacent fluorine atoms. rsc.org The carbon atom of the difluoro moiety (CF₂) would also show a characteristic triplet in the ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JCF), with a chemical shift value significantly influenced by the electronegative fluorine atoms. rsc.org Aromatic carbons would appear in the δ 110-160 ppm range, and the methoxy and methyl ester carbons would be found at higher field, typically around δ 50-60 ppm. researchgate.netmdpi.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Expected Chemical Shift (δ) in ppm | Multiplicity |
| C=O (Ester) | 160 - 175 | Triplet |
| CF₂ | 105 - 120 | Triplet |
| Aromatic C-O | 155 - 165 | Singlet |
| Aromatic C-H | 110 - 135 | Singlet/Doublet |
| OCH₃ (Methoxy) | 50 - 60 | Singlet |
| OCH₃ (Ester) | 50 - 60 | Singlet |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For related compounds, Electrospray Ionization (ESI) is a common technique used, often showing the protonated molecule [M+H]⁺. rsc.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, identifiable fragments. The fragmentation pattern would likely involve the loss of the methoxy group, the methyl ester group, and potentially cleavage at the bond between the aromatic ring and the difluoroacetyl moiety.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds. A strong absorption band in the region of 1740-1760 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. rsc.org The C-F stretching vibrations of the difluoro group would be expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Additionally, C-O stretching vibrations for the ether and ester linkages would be observed, along with C-H stretching and bending vibrations for the aromatic ring and methyl groups.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Ester) | Stretch | 1740 - 1760 |
| C-F | Stretch | 1000 - 1400 |
| C-O (Ether/Ester) | Stretch | 1000 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| sp² C-H | Stretch | 3000 - 3100 |
| sp³ C-H | Stretch | 2850 - 3000 |
X-ray Crystallography for Solid-State Structural Conformation of Analogs
While X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, this data is most readily obtained for crystalline materials. For compounds like this compound, which may be a liquid or a low-melting solid at room temperature, obtaining suitable single crystals for X-ray diffraction can be challenging. However, the study of crystalline analogs, such as 2-aryl-2,2-difluoroacetamides, has provided valuable insights into the solid-state conformation of molecules containing the aryldifluoroacetyl moiety. nih.gov These studies reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and fluorine interactions, which govern the packing of the molecules in the crystal lattice. nih.gov Such data from analogs can be used to model and better understand the conformational preferences of this compound.
Computational and Theoretical Studies on Methyl Difluoro 3 Methoxyphenyl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. These calculations provide insights into molecular geometry, energy levels, and reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This technique is essential for understanding the conformational flexibility of a molecule and how it interacts with other molecules, such as solvents or other reactants. An MD study on Methyl difluoro(3-methoxyphenyl)acetate would provide a detailed picture of its preferred shapes and its non-covalent interactions (e.g., hydrogen bonding, van der Waals forces). Currently, there are no published MD simulation results for this compound.
Advanced Modeling for Reaction Pathway Prediction and Optimization
Computational models can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This allows for the prediction of the most likely reaction pathways and can be used to optimize reaction conditions for higher yields or selectivity. While methods exist for predicting reaction pathways, their application to reactions involving this compound has not been documented in scientific literature.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations are widely used to predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra are invaluable for interpreting experimental data and confirming molecular structures. A computational study would provide predicted ¹H, ¹³C, and ¹⁹F NMR shifts and IR frequencies for this compound. At present, no such predicted spectroscopic data for this specific molecule are available in research publications.
Applications in Complex Molecule Synthesis
Role as a Versatile Building Block in Synthetic Organic Chemistry
Methyl difluoro(3-methoxyphenyl)acetate is a valuable building block in synthetic organic chemistry due to the presence of multiple reactive sites that can be selectively manipulated. The ester functionality can undergo hydrolysis, amidation, or reduction, while the α-carbon can be deprotonated to form a nucleophilic enolate. Furthermore, the methoxy-substituted aromatic ring is amenable to electrophilic substitution reactions. This multifunctionality allows for its incorporation into diverse molecular scaffolds.
The utility of related difluoro(aryl)acetates as building blocks is well-documented. For instance, these compounds can serve as precursors to α,α-difluoro-β-hydroxy esters through aldol-type reactions. The resulting products are valuable chiral intermediates for the synthesis of fluorinated analogues of biologically active compounds. The general reactivity of such esters suggests that this compound can be employed in similar transformations to construct complex fluorinated molecules.
The table below illustrates the potential synthetic transformations of this compound, highlighting its versatility.
| Transformation | Reagents and Conditions | Product Type |
| Ester Hydrolysis | LiOH, H2O/THF | α,α-Difluoro-α-(3-methoxyphenyl)acetic acid |
| Amidation | R2NH, heat or coupling agent | 2,2-Difluoro-2-(3-methoxyphenyl)acetamide |
| Reduction | LiAlH4, THF | 2,2-Difluoro-2-(3-methoxyphenyl)ethanol |
| Aldol (B89426) Addition | 1. LDA, THF, -78 °C; 2. RCHO | Methyl 2,2-difluoro-3-hydroxy-2-(3-methoxyphenyl)alkanoate |
| Electrophilic Aromatic Substitution | e.g., Br2, FeBr3 | Methyl difluoro(bromo-3-methoxyphenyl)acetate |
Synthesis of Difluoromethyl-Containing Heterocyclic Compounds
The difluoromethyl group is a prevalent feature in many pharmaceutical and agrochemical agents due to its ability to enhance metabolic stability and binding affinity. This compound can serve as a precursor for the synthesis of various difluoromethyl-containing heterocyclic compounds. For example, the corresponding carboxylic acid, obtained via hydrolysis, can be used in cyclization reactions to form lactones or lactams.
Furthermore, radical-mediated reactions involving difluoromethyl radical precursors are a common strategy for the synthesis of fluorinated heterocyles. researchgate.net While not directly a radical precursor itself, this compound can be converted into derivatives suitable for such transformations. For instance, conversion to a Barton ester or a related derivative could enable a radical cyclization pathway to access difluoromethylated heterocycles. The synthesis of various CHF2-containing heterocycles, including lactones, tetrahydrofurans, and pyrrolidines, has been achieved through intramolecular oxy-difluoromethylation, demonstrating the feasibility of such approaches. chemicalbook.com
Stereoselective Introduction of Difluoro(aryl)methyl Moieties
The stereocontrolled installation of the difluoro(aryl)methyl group is of paramount importance in medicinal chemistry, as the stereochemistry of a molecule can significantly impact its biological activity. This compound can be utilized in stereoselective reactions to introduce the difluoro(3-methoxyphenyl)methyl moiety with high enantiomeric or diastereomeric purity.
One common approach involves the use of chiral auxiliaries. The ester can be converted to an amide using a chiral amine, and subsequent diastereoselective reactions, such as enolate alkylation or aldol additions, can be performed. Cleavage of the chiral auxiliary would then afford the desired enantiomerically enriched product. Another strategy involves the use of chiral catalysts in reactions involving the enolate of this compound. For example, a chiral Lewis acid could be employed to catalyze an asymmetric aldol reaction with an aldehyde, leading to the formation of a chiral α,α-difluoro-β-hydroxy ester.
The table below summarizes potential stereoselective reactions involving this compound.
| Reaction Type | Chiral Control Element | Potential Outcome |
| Enolate Alkylation | Chiral Auxiliary | Enantiomerically enriched α-alkylated product |
| Aldol Addition | Chiral Auxiliary | Diastereomerically enriched β-hydroxy ester |
| Michael Addition | Chiral Catalyst | Enantiomerically enriched conjugate adduct |
| Reduction | Chiral Reducing Agent | Enantiomerically enriched α,α-difluoro alcohol |
Precursor Chemistry for Advanced Materials and Chemical Probes
The unique electronic properties imparted by the difluoromethyl group make it a valuable component in the design of advanced materials and chemical probes. chemsynthesis.com The difluoro(methoxy)methyl group, for example, acts as a moderate electron-withdrawing substituent, which can be utilized to tune the electronic characteristics of organic molecules. chemsynthesis.commdpi.commdpi.com This property is particularly useful in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This compound can serve as a precursor for monomers that can be polymerized to afford fluorinated polymers with tailored properties. The methoxy (B1213986) group on the phenyl ring provides a handle for further functionalization, allowing for the incorporation of other desired functionalities into the final material.
In the context of chemical probes, the difluoromethyl group can be used to modulate the properties of fluorescent dyes or other imaging agents. The introduction of this group can alter the photophysical properties of a molecule, such as its absorption and emission wavelengths, as well as its quantum yield. The metabolic stability conferred by the difluoromethyl group is also advantageous for the development of in vivo imaging agents.
Future Research Directions and Unexplored Avenues
Development of Novel and More Sustainable Synthetic Routes
The synthesis of organofluorine compounds has traditionally relied on methods that can be resource-intensive and generate significant waste. societechimiquedefrance.frworktribe.com A primary future objective is the development of more efficient and environmentally benign pathways to access Methyl difluoro(3-methoxyphenyl)acetate and its derivatives.
Current synthetic strategies often involve multi-step processes that may require harsh reagents. Future research should prioritize the discovery of novel synthetic routes that improve atom economy, reduce energy consumption, and utilize greener solvents and catalysts. researchgate.net The long-term availability of fluorine sources, primarily derived from fluorspar, necessitates the development of highly efficient fluorination techniques to ensure the sustainability of organofluorine chemistry. societechimiquedefrance.frworktribe.com
Key areas for investigation include:
Late-Stage Difluoroalkylation: Developing methods to introduce the -CF2COOCH3 group directly onto the 3-methoxyphenyl (B12655295) ring in the final steps of a synthesis. This would allow for the rapid generation of analogs from common precursors.
Catalytic Approaches: Designing transition-metal or organocatalytic systems that can mediate the difluoroacetylation of aryl precursors under mild conditions, replacing stoichiometric and often hazardous reagents.
Flow Chemistry: Implementing continuous flow processes for fluorination reactions, which can offer improved safety, scalability, and reaction control compared to traditional batch methods.
Bio-catalysis: Exploring enzymatic pathways for the formation of carbon-fluorine bonds, which could offer unparalleled selectivity and sustainability.
| Approach | Traditional Method | Future Sustainable Goal | Potential Advantages |
|---|---|---|---|
| Reagents | Use of stoichiometric, hazardous fluorinating agents. | Catalytic systems (e.g., transition metal, organocatalyst) with safer fluorine sources. | Reduced waste, improved safety, lower cost. |
| Solvents | Chlorinated or aprotic polar solvents. | Use of greener solvents like water, ionic liquids, or solvent-free conditions. researchgate.net | Reduced environmental impact and toxicity. |
| Energy Input | High-temperature reactions requiring significant energy. | Photocatalytic or electrochemical methods that operate at ambient temperature. | Lower energy consumption and carbon footprint. societechimiquedefrance.fr |
| Process | Multi-step batch processing. | Continuous flow synthesis and one-pot reactions. | Enhanced scalability, safety, and efficiency. |
Exploration of Undiscovered Reactivity Modes and Catalytic Systems
The gem-difluoroacetate moiety is a versatile functional group with known reactivity patterns, but its full potential remains to be explored. For instance, related difluoroacetates can undergo silver-catalyzed oxidative decarboxylation, providing a pathway to form C-CF2 bonds. rsc.org Similarly, compounds like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can act as efficient sources of difluorocarbene, a highly reactive intermediate for cyclopropanation and other transformations. researchgate.netnih.gov
Future research should aim to uncover new transformations of this compound. This involves subjecting the compound to a wide array of reaction conditions and catalytic systems to probe for novel reactivity.
Potential avenues for exploration include:
Novel Decarboxylative Couplings: Moving beyond silver catalysis to explore other transition metals (e.g., copper, palladium, nickel) for decarboxylative cross-coupling reactions, potentially linking the difluoro(3-methoxyphenyl)methyl radical or anion to various partners.
C-H Functionalization: Developing catalytic systems that can selectively activate and functionalize the C-H bonds on the aromatic ring or the methoxy (B1213986) group, while leaving the difluoroacetate (B1230586) moiety intact.
Radical Chemistry: Investigating novel radical-based transformations initiated by photoredox or electrochemical methods to engage the difluoroacetate group in previously unknown bond-forming events.
Asymmetric Catalysis: Designing chiral catalysts that can control the stereochemistry of reactions involving the prochiral difluoroacetate group, leading to the synthesis of enantiomerically enriched products.
Integration of Machine Learning for Reaction Design and Optimization
The complexity of chemical reactions, with their numerous interdependent parameters, makes them ideal candidates for optimization using machine learning (ML). eurekalert.org ML algorithms can analyze large datasets of chemical reactions to identify patterns and predict outcomes, accelerating the discovery and refinement of synthetic processes. beilstein-journals.org
For this compound, ML can be a powerful tool to guide future research. By integrating ML with automated flow systems, researchers can rapidly screen and optimize a wide range of reaction parameters without relying on chemical intuition alone. chemrxiv.orgresearchgate.net
Specific applications of ML in this context include:
Predictive Modeling: Training ML models to predict the yield and selectivity of synthetic routes to this compound based on inputs like catalyst, solvent, temperature, and concentration. beilstein-journals.org
Reaction Condition Optimization: Employing Bayesian optimization or other algorithms to intelligently explore the reaction parameter space and identify the optimal conditions for a given transformation with a minimal number of experiments. chemrxiv.orgnih.gov
Discovery of Novel Reactions: Using ML to mine reaction databases and suggest unprecedented catalytic systems or reaction pathways for the synthesis or functionalization of the target molecule.
| Parameter for Optimization | Variable Range | ML Goal | Potential Impact |
|---|---|---|---|
| Catalyst | Different metals (Pd, Ni, Cu, Ag), ligands, and loadings. | Identify the most active and selective catalyst. | Improved reaction efficiency and reduced costs. |
| Solvent | A library of polar, nonpolar, and green solvents. | Find a solvent that maximizes yield and minimizes side reactions. | Enhanced performance and sustainability. |
| Temperature | -20 °C to 150 °C | Determine the optimal temperature for reaction rate and stability. | Energy savings and prevention of decomposition. |
| Reagent Stoichiometry | Molar ratios of reactants and additives. | Minimize reagent excess to improve atom economy. | Reduced waste and material costs. |
Strategic Design and Synthesis of Structurally Diverse Analogs for Research Probes
The presence of fluorine atoms makes this compound an attractive scaffold for the development of research probes, particularly for ¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI). acs.org ¹⁹F-MRI is a powerful imaging technique that offers the advantage of no background signal from biological tissues, enabling clear visualization of fluorinated tracers. acs.org
A significant future direction is the strategic design and synthesis of a library of analogs based on the this compound structure. By systematically modifying different parts of the molecule, researchers can tune its physicochemical properties to create probes for specific biological targets or environments. nih.gov The introduction of fluorine is a well-established strategy in the design of bioactive compounds and probes. mdpi.com
Key design strategies could include:
Modifying the Aromatic Ring: Introducing different substituents (e.g., nitro, amino, hydroxyl groups) onto the phenyl ring to alter the electronic properties and potentially the ¹⁹F NMR chemical shift.
Functionalizing the Methoxy Group: Replacing the methyl group of the methoxy ether with longer alkyl chains, polyethylene (B3416737) glycol (PEG) units to improve water solubility, or reactive handles for bioconjugation. nih.gov
Varying the Ester Group: Synthesizing different esters (e.g., ethyl, tert-butyl) or converting the ester to an amide to modulate stability and cell permeability.
Appending Targeting Moieties: Attaching ligands that bind to specific proteins or cellular structures, thereby directing the probe to a desired location for targeted imaging. nih.govresearchgate.net
| Structural Modification | Example Analog | Intended Purpose | Potential Research Application |
|---|---|---|---|
| Add a targeting group | Analog linked to a peptide sequence. | Direct the probe to a specific cell surface receptor. | Imaging of cancer cells or inflamed tissues. |
| Incorporate a responsive group | Analog with a group sensitive to pH or redox potential. | Create a probe that changes its ¹⁹F NMR signal in response to its environment. | Mapping intracellular pH or oxidative stress. |
| Enhance water solubility | Analog with a PEG chain replacing the methyl ester. | Improve biocompatibility and circulation time in vivo. | Whole-body imaging studies. |
| Create a multimodal probe | Analog containing both the difluoroacetate group and a fluorescent dye. | Enable detection by both ¹⁹F-MRI and fluorescence microscopy. nih.gov | Correlative imaging across different scales. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl difluoro(3-methoxyphenyl)acetate, and how do reaction conditions influence yield?
- Methodology : A two-step approach is common: (i) fluorination of 3-methoxyphenylacetic acid derivatives using reagents like Selectfluor™ or DAST, followed by (ii) esterification with methanol under acid catalysis. Key parameters include temperature control (<60°C to avoid ester hydrolysis) and anhydrous conditions to minimize side reactions .
- Data Insight : In analogous fluorinated ester syntheses (e.g., methyl bromo(difluoro)acetate), yields drop by ~20% if moisture exceeds 0.1% due to competing hydrolysis .
Q. How does fluorine substitution at the α-position affect the compound’s physicochemical properties?
- Impact : The difluoro group increases electronegativity, lowering the pKa of adjacent protons (e.g., α-H shifts from ~2.5 to ~1.8 in non-fluorinated analogs) and enhancing metabolic stability. This is critical for pharmacokinetic studies .
- Experimental Validation : Use NMR to track fluorination efficiency (δ ≈ -120 to -130 ppm for CF groups) and DSC to assess thermal stability (decomposition onset typically >200°C for fluorinated esters) .
Q. What analytical techniques are optimal for characterizing purity and structural confirmation?
- Protocol :
- HPLC-MS : Quantify purity (>98% for research-grade material) and detect trace impurities (e.g., unreacted 3-methoxyphenyl precursors).
- X-ray Crystallography : Resolve stereoelectronic effects of fluorine substitution on molecular conformation .
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm) and methoxy C-O vibrations (~1250 cm) .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
- Case Study : Discrepancies in NMR coupling constants (e.g., J variability) may arise from solvent polarity or concentration effects. DMSO-d vs. CDCl can shift peaks by 0.2–0.5 ppm.
- Resolution : Use DOSY NMR to distinguish between conformational isomers or aggregated species. Cross-validate with computational methods (DFT) to model fluorine’s inductive effects .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Guidelines :
- Directing Groups : The 3-methoxy group directs electrophiles (e.g., nitration) to the para position, but fluorine’s electron-withdrawing effect can override this. Pre-blocking reactive sites (e.g., silylation) may improve selectivity .
- Catalytic Systems : Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., SPhos) to avoid defluorination .
Q. How do stereoelectronic effects of the difluoro group influence enzymatic interactions in biological assays?
- Mechanistic Insight : The CF group alters electron density in the acetophenone moiety, affecting binding to cytochrome P450 enzymes.
- Experimental Design :
- Docking Simulations : Use PDB structures (e.g., 4DQI for CYP3A4) to predict binding modes.
- Metabolic Profiling : Compare hydrolysis rates (ester → acid) in liver microsomes vs. non-fluorinated analogs .
Data Contradiction Analysis
Q. Why do literature reports vary in the compound’s logP values?
- Root Cause : Differences in measurement techniques (shake-flask vs. HPLC-derived logP) and solvent systems (octanol/water partitioning vs. chromatographic retention).
- Resolution : Standardize measurements using HPLC with a C18 column (methanol/water gradient) and calibrate against known fluorinated standards (e.g., methyl 2,4-dichlorophenoxyacetate) .
Q. How to address discrepancies in catalytic fluorination yields across studies?
- Variables : Catalyst loading (e.g., 5 mol% vs. 10 mol% Pd(OAc)), solvent polarity (acetonitrile vs. DMF), and substrate purity.
- Mitigation : Conduct Design of Experiments (DoE) to isolate critical factors. For example, a Plackett-Burman design can rank variables by significance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
